N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the quinazoline class of compounds. Quinazoline derivatives are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered attention due to its promising biological properties and potential use in various scientific fields.
Future Directions
The future directions for “N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine” involve further development and testing. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . The compounds may be used as a lead for rational drug designing for the anticancer molecules .
Mechanism of Action
Target of Action
The primary target of N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
The compound interacts with its target, the WRN helicase, by binding to its active site . This interaction inhibits the helicase activity of WRN, preventing it from unwinding DNA and thus disrupting DNA replication and repair processes .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This leads to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. In vitro studies have shown that some derivatives of N-aryl-2-trifluoromethyl-quinazoline-4-amine exhibit excellent inhibitory activity against different cancer cell lines .
Preparation Methods
The synthesis of N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common synthetic route includes the following steps:
Formation of Quinazoline Core: : The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Piperazine: : The piperazine ring is introduced by reacting the quinazoline core with piperazine in the presence of a suitable catalyst.
Substitution with Pyrimidin-4-amine: : The final step involves the substitution of the pyrimidin-4-amine group at the appropriate position on the piperazine ring.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace functional groups on the compound.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-ethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is compared with other similar compounds, such as:
Quinazoline derivatives: : These compounds share the quinazoline core but differ in their substituents and functional groups.
Piperazine derivatives: : Similar compounds with piperazine rings but different substituents on the ring.
Pyrimidin-4-amine derivatives: : Compounds with pyrimidin-4-amine groups but different core structures.
Properties
IUPAC Name |
N-ethyl-2-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)21-13-22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVZGBYOEWSMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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